The Chemical Landscape of Thelin: An In-depth Technical Guide
The Chemical Landscape of Thelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Thelin, a trade name for the compound Sitaxentan sodium. Due to potential ambiguity in the common name, this document also briefly addresses other compounds with similar-sounding names that may be of interest to researchers in related fields: Theophylline, L-Theanine, and Teralin. This guide is intended to serve as a valuable resource, presenting detailed chemical data, experimental methodologies, and visual representations of relevant biological pathways to support ongoing research and development efforts.
Thelin (Sitaxentan Sodium)
Sitaxentan sodium was developed as a selective endothelin-A (ETA) receptor antagonist for the treatment of pulmonary arterial hypertension.[1] Although it has since been withdrawn from the market due to concerns about liver toxicity, its chemical structure and mechanism of action remain of significant interest to the scientific community.[1]
Chemical Structure and Identifiers
The chemical identity of Sitaxentan, the active moiety of Sitaxentan sodium, is well-defined by its systematic nomenclature and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide[2] |
| SMILES | CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2[1] |
| InChI | InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3[2] |
| InChIKey | PHWXUGHIIBDVKD-UHFFFAOYSA-N[2] |
| CAS Number | 184036-34-8 (Sitaxentan), 210421-74-2 (Sitaxentan sodium)[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Formula | C18H15ClN2O6S2 (Sitaxentan)[1] |
| Molecular Weight | 454.90 g/mol (Sitaxentan)[1] |
| Appearance | Yellow powder (Sitaxentan sodium)[3] |
| Water Solubility | pH-dependent: 0.4 mg/mL at pH 1, 77.8 mg/mL at pH 10 (Sitaxentan sodium)[3] |
| LogP | ~2[3] |
| Melting Point | Not specified in search results |
| pKa | Not specified in search results |
Experimental Protocols: Synthesis of Sitaxentan
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Condensation: The synthesis begins with the condensation of 3-(chlorosulfonyl)thiophene-2-carboxylic acid methyl ester with 4-chloro-3-methylisoxazol-5-amine using sodium hydride in tetrahydrofuran (THF) to form the corresponding sulfonamide.
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Hydrolysis: The resulting sulfonamide is then hydrolyzed with sodium hydroxide in methanol to yield the carboxylic acid.
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Amide Formation: The carboxylic acid is reacted with N,O-dimethylhydroxylamine in the presence of carbonyldiimidazole (CDI) in THF to afford the corresponding Weinreb amide.
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Grignard Reaction: The final step involves the condensation of the amide with the Grignard reagent, 6-methyl-1,3-benzodioxol-5-ylmethyl magnesium chloride, in THF. This Grignard reagent is prepared from 5-methyl-1,3-benzodioxole via chloromethylation followed by reaction with magnesium in THF.
This synthetic pathway highlights the key chemical transformations required to assemble the complex molecular architecture of Sitaxentan.
Mechanism of Action: Endothelin Receptor Signaling Pathway
Sitaxentan functions as a selective antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1) is a potent vasoconstrictor that, upon binding to the ETA receptor on smooth muscle cells, triggers a signaling cascade leading to vasoconstriction and cell proliferation. By blocking this interaction, Sitaxentan mitigates these effects.
Caption: Endothelin-1 signaling pathway and the inhibitory action of Thelin (Sitaxentan).
Other "The"-Named Compounds of Interest
To provide a comprehensive resource, this section briefly details other compounds that may be of interest due to their similar-sounding names.
Theophylline
Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4]
| Identifier | Value |
| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione |
| SMILES | CN1C2=C(NC=N2)C(=O)N(C1=O)C |
| InChI | InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) |
| InChIKey | ZFXYFBGIUFBOJW-UHFFFAOYSA-N |
| CAS Number | 58-55-9 |
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol [4] |
| Appearance | White crystalline powder[4] |
| Melting Point | 270-274 °C[4] |
| Water Solubility | Slightly soluble |
Experimental Protocol: Synthesis of Theophylline (Traube Synthesis) The Traube synthesis is a classical method for preparing purines. A general outline for the synthesis of Theophylline is as follows:
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Condensation: N,N'-dimethylurea is condensed with cyanoacetic acid to form cyanoacetyl-dimethylurea.
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Cyclization: The intermediate is cyclized to form 6-amino-1,3-dimethyluracil.
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Nitrosation: The uracil derivative is treated with nitrous acid to yield the 5-nitroso derivative.
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Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil.
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Ring Closure: The final purine ring is formed by reacting the diamine with formic acid, followed by methylation to yield Theophylline.[5]
L-Theanine
L-Theanine is an amino acid analogue of L-glutamate and L-glutamine and is found naturally in tea plants.[6] It is known for its calming effects.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid |
| SMILES | CCNC(=O)CC--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
| InChIKey | DATAGRPVKZEWHA-YFKPBYRVSA-N |
| CAS Number | 3081-61-6 |
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.20 g/mol [6] |
| Appearance | White crystalline powder |
| Melting Point | 217-218 °C |
| Water Solubility | Soluble[6] |
Experimental Protocol: Synthesis of L-Theanine A common method for the synthesis of L-Theanine involves the following steps:
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Esterification: L-glutamic acid is first esterified to protect the carboxylic acid group.
-
Amidation: The γ-carboxylic acid group of the protected L-glutamic acid is then reacted with ethylamine to form the corresponding amide.
-
Deprotection: The protecting group is removed to yield L-Theanine.
Teralin
Teralin is a less common compound and appears to be a trade name for a disinfectant, not a pharmaceutical. However, in chemical databases, "Teralin" also refers to a specific isoflavone.
| Identifier | Value |
| IUPAC Name | 7-hydroxy-3-(4-hydroxy-2-methoxyphenyl)chromen-4-one[7] |
| SMILES | COC1=CC=C(C=C1O)C2=COC3=CC(=O)C=C(C3=C2)O |
| InChI | InChI=1S/C16H12O5/c1-20-14-6-9(17)2-4-11(14)13-8-21-15-7-10(18)3-5-12(15)16(13)19/h2-8,17-18H,1H3 |
| InChIKey | MXDNXMXAOOHCKT-UHFFFAOYSA-N[7] |
| CAS Number | 76345-73-8 |
| Molecular Formula | C16H12O5[7] |
| Molecular Weight | 284.26 g/mol [7] |
| Appearance | Not specified |
| Melting Point | Not specified |
| Water Solubility | Not specified |
Due to the non-pharmaceutical nature of "Teralin" as a disinfectant and the limited information on the synthesis of the isoflavone of the same name in the provided search results, a detailed experimental protocol is not included.
Conclusion
This technical guide has provided a detailed examination of the chemical structure of Thelin (Sitaxentan sodium), including its identifiers, physicochemical properties, and a summary of its synthetic pathway. Furthermore, it has offered a visual representation of its mechanism of action through the endothelin receptor signaling pathway. To address potential ambiguities, the guide also presented concise information on other relevant compounds: Theophylline, L-Theanine, and Teralin. It is our hope that this consolidated information will be a valuable asset for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Sitaxentan - Wikipedia [en.wikipedia.org]
- 2. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Theophylline [sitem.herts.ac.uk]
- 6. L-Theanine | C7H14N2O3 | CID 439378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Teralin | C16H12O5 | CID 14077813 - PubChem [pubchem.ncbi.nlm.nih.gov]
